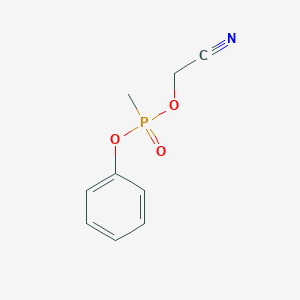![molecular formula C16H18N3O6P-2 B14608929 5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate CAS No. 58625-85-7](/img/structure/B14608929.png)
5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones, followed by phosphorylation . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and supply for various applications .
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Diethyl-2-phenyl-1,3-dioxane
- 5,5-Dimethyl-2-phenyl-1,3-dioxane
- 6,6-(3,3-Di-tert-butyl-5,5-dimethoxy-1,1-biphenyl-2,2-diyl)bis(dibenzo[d,f][1,3,2]dioxaphosphepin)
Uniqueness
Compared to these similar compounds, 5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate stands out due to its triazolopyridazine core and phosphate group.
Properties
CAS No. |
58625-85-7 |
|---|---|
Molecular Formula |
C16H18N3O6P-2 |
Molecular Weight |
379.30 g/mol |
IUPAC Name |
(5,5-diethyl-1,3-dioxo-2-phenyl-8H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl) phosphate |
InChI |
InChI=1S/C16H20N3O6P/c1-3-16(4-2)13(25-26(22,23)24)10-11-17-14(20)18(15(21)19(16)17)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H2,22,23,24)/p-2 |
InChI Key |
IHBBULPEHJGFNU-UHFFFAOYSA-L |
Canonical SMILES |
CCC1(C(=CCN2N1C(=O)N(C2=O)C3=CC=CC=C3)OP(=O)([O-])[O-])CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)



![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)



![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)

![1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile](/img/structure/B14608915.png)


